molecular formula C9H5BrN2O2 B186684 8-Bromo-6-nitroquinoline CAS No. 120287-30-1

8-Bromo-6-nitroquinoline

Cat. No.: B186684
CAS No.: 120287-30-1
M. Wt: 253.05 g/mol
InChI Key: ROMYKZIUOIXCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method is the Skraup reaction, which uses 4-bromo-2-nitroaniline and glycerol to produce 6-bromo-8-nitroquinoline . This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Nucleophilic Substitution: Formation of azidoquinoline derivatives.

    Reduction: Formation of 8-bromo-6-aminoquinoline.

    Electrophilic Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-Bromo-6-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitroquinoline depends on its application:

    Anticancer Activity: It may intercalate into DNA, disrupting replication and transcription processes.

    Antimicrobial Activity: It can inhibit the growth of bacteria by interfering with their metabolic processes.

    Fluorescent Probe: The compound’s electronic structure allows it to absorb and emit light, making it useful in imaging applications.

Comparison with Similar Compounds

    8-Nitroquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    6-Bromoquinoline: Lacks the nitro group, affecting its electronic properties and reactivity.

    8-Bromoquinoline: Lacks the nitro group, making it less versatile in chemical reactions.

Uniqueness: 8-Bromo-6-nitroquinoline’s combination of bromine and nitro groups makes it highly reactive and versatile, suitable for a wide range of chemical transformations and applications .

Biological Activity

8-Bromo-6-nitroquinoline is a synthetic compound that belongs to the quinoline family, characterized by the presence of bromine and nitro functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. The unique structural features of this compound contribute to its reactivity and biological efficacy, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrN2O2C_9H_5BrN_2O_2, with a molecular weight of approximately 239.05 g/mol. The presence of both bromine and nitro groups significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9H5BrN2O2C_9H_5BrN_2O_2
Molecular Weight239.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can interact with various receptors, triggering signal transduction pathways that affect cell behavior.
  • Formation of Reactive Intermediates : The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that can damage cellular components in pathogens or cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound's ability to form reactive intermediates through bioreduction enhances its efficacy against microbial pathogens .

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies. It has been shown to induce cytotoxic effects on various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For example, a study reported that derivatives of quinoline compounds, including those with nitro substitutions, exhibited high antiproliferative effects on cancer cells .

Cell LineInhibition (%)
A-431 (epidermoid carcinoma)87.3%
MCF-7 (breast cancer)Significant inhibition observed

Neuroprotective Effects

The compound's potential neuroprotective properties are linked to its ability to chelate metal ions and modulate oxidative stress pathways. This suggests a possible application in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against multiple strains, highlighting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, with IC50 values indicating potent anticancer activity. The mechanism was attributed to apoptosis induction and disruption of cell cycle progression .

Properties

IUPAC Name

8-bromo-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMYKZIUOIXCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask containing 6-nitroquinoline (4 g, 23 mmol) in sulfuric acid (20 ml) was added N-bromo-succinimide (5.31 g, 29.9 mmol). The mixture was heated to 60° C. (oil bath) for 6 hours and then stored in a freezer overnight. The crude reaction mixture was poured into a beaker containing ice (250 ml). The material was basified by adding first solid sodium bicarbonate and then a saturated solution of sodium bicarbonate (to a pH of about 10). During this procedure ethyl acetate (60 ml) was also added. The material was filtered to remove insoluble material and the filtrate transferred to a reparatory funnel. Ethyl acetate (100 ml) was added and the biphasic material shaken. The organic phase was collected and shaken with an equal volume of brine solution. The ethyl acetate phase was collected and the aqueous phases were back extracted with ethyl acetate (2×100 ml). The combined organic phase was stripped to provide a solid. The solid from the above filtration was taken up in hot ethyl acetate (60 ml). The material was cooled to ambient, dried over magnesium sulfate and filtered. The solvent was stripped and the crude solid product was combined with the material obtained from aqueous work up. This material was crystallized from hot ethyl acetate/hexane to provide the desired product as a yellow powder (2.05 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-nitroquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-nitroquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-nitroquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-nitroquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.